Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate

Description

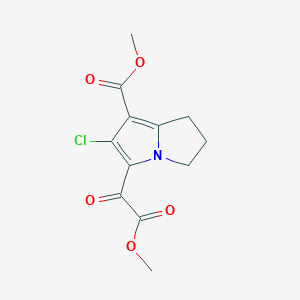

Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate (hereafter referred to as the target compound) is a pyrrolizine derivative characterized by a bicyclic 2,3-dihydro-1H-pyrrolizine core. Key structural features include:

- A chloro substituent at position 4.

- A 2-methoxy-2-oxoacetyl group at position 3.

- A methyl ester at position 5.

Properties

Molecular Formula |

C12H12ClNO5 |

|---|---|

Molecular Weight |

285.68 g/mol |

IUPAC Name |

methyl 2-chloro-3-(2-methoxy-2-oxoacetyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylate |

InChI |

InChI=1S/C12H12ClNO5/c1-18-11(16)7-6-4-3-5-14(6)9(8(7)13)10(15)12(17)19-2/h3-5H2,1-2H3 |

InChI Key |

UDTOFDYDLSRRGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1Cl)C(=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a complex organic compound with significant potential in pharmaceutical applications, particularly as an antiviral agent. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 285.68 g/mol. It features a pyrrolizine ring structure, which is a bicyclic compound containing nitrogen, along with various functional groups such as a methoxy group and a carboxylate ester. The presence of chlorine and an oxoacetyl moiety enhances its biological activity and reactivity.

Biological Activity

Antiviral Properties

Research indicates that this compound exhibits promising antiviral properties, particularly against Hepatitis B virus (HBV). Preliminary studies suggest that it may inhibit viral replication by interfering with viral replication mechanisms .

Mechanism of Action

The compound's biological activity is attributed to its ability to interact with specific enzymes involved in viral replication. Interaction studies have shown binding affinity with viral proteins, indicating its potential as an antiviral agent . Further research is needed to elucidate the detailed mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the pyrrolizine framework through cyclization reactions.

- Introduction of functional groups , such as the methoxy and oxoacetyl moieties.

- Chlorination to incorporate the chlorine atom at the appropriate position on the pyrrolizine ring.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-5-acetylpyrrolizine | Acetyl group instead of oxoacetyl | Less complex reactivity |

| Methyl 6-bromo-5-(2-methoxycarbonyl)pyrrolizine | Bromine instead of chlorine | Potentially different biological activity |

| Methyl 6-fluoro-5-(oxobutyryl)pyrrolizine | Fluorinated substituent | Enhanced lipophilicity |

These compounds illustrate variations in halogen substitution and functional groups that affect their reactivity and biological properties .

Case Studies

- Hepatitis B Virus Inhibition : In vitro studies have demonstrated that this compound inhibits HBV replication effectively. This suggests its potential use in developing therapies for HBV infections .

- Antileukemic Activity : Similar compounds have shown notable antileukemic activity in various assays (e.g., P-388 assay), indicating that derivatives of this compound might also possess anticancer properties .

Scientific Research Applications

Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a complex organic compound with potential applications in pharmaceuticals, particularly as an antiviral agent. It has a molecular formula of and a molar mass of 285.68 g/mol . The compound features a pyrrolizine ring and incorporates functional groups, including a methoxy group and a carboxylate ester. The presence of chlorine and an oxoacetyl moiety enhances its potential biological activity and reactivity.

Potential Applications in Pharmaceuticals

This compound has shown promising biological activity as an inhibitor of Hepatitis B virus replication. Compounds within this class may exhibit antiviral properties due to their ability to interfere with viral replication mechanisms. Its unique structure may allow for modifications leading to new therapeutic agents.

Antiviral Agent

Research indicates that this compound has potential as an antiviral agent. Preliminary studies suggest that this compound may interact with specific enzymes involved in viral replication, although detailed mechanisms require further investigation. Its ability to inhibit viral replication makes it a candidate for further development in treating Hepatitis B and possibly other viral infections.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with viral proteins and potential interactions with cellular pathways.

Structural Analogues

Several compounds share structural similarities with this compound.

Table of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-5-acetylpyrrolizine | Acetyl group instead of oxoacetyl | Less complex reactivity |

| Methyl 6-bromo-5-(2-methoxycarbonyl)pyrrolizine | Bromine instead of chlorine | Potentially different biological activity |

| Methyl 6-fluoro-5-(oxobutyryl)pyrrolizine | Fluorinated substituent | Enhanced lipophilicity |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

| Functional Group | Reactivity Profile |

|---|---|

| Ester (COOCH₃) | Hydrolyzes under acidic/basic conditions to yield carboxylic acid. |

| Chlorine (Cl) | Prone to nucleophilic substitution (e.g., with CN⁻, NH₃) under polar aprotic solvents. |

| Methoxy-Oxoacetyl (CH₂CO-OCH₃) | Susceptible to cleavage or rearrangement (e.g., β-ketoester decomposition). |

| Pyrrolizine Ring | Resistant to ring-opening under mild conditions; may undergo electrophilic addition. |

Hydrolysis of the Ester

The methyl ester group undergoes hydrolysis to form a carboxylic acid:

Reaction :

Conditions : Acidic or basic aqueous solutions.

Nucleophilic Substitution of Chlorine

The chlorine substituent may react with nucleophiles (e.g., amines, thiols):

Reaction :

Conditions : Polar aprotic solvents (e.g., DMF) with catalytic bases.

Rearrangement of the Methoxy-Oxoacetyl Group

The β-ketoester moiety (2-methoxy-2-oxoacetyl) may undergo:

-

Tautomerization : Enolization under thermal stress.

-

Cleavage : β-hydroxy elimination or retro-aldol reactions.

Pyrrolizine Ring Reactivity

The bicyclic structure may participate in:

-

Electrophilic addition : At reactive positions (e.g., C-5).

-

Reduction : Under hydrogenation conditions (e.g., H₂/Pt).

Analytical Methods for Reaction Monitoring

| Technique | Application | Reference |

|---|---|---|

| NMR spectroscopy | Confirming ester hydrolysis (loss of COOCH₃ signal) and substitution products. | |

| Mass spectrometry | Detecting molecular weight changes (e.g., loss of Cl⁻ during substitution). | |

| HPLC | Quantifying reaction yields and purity of intermediates. |

Structural and Reactivity Comparisons

This compound’s reactivity highlights its versatility in organic synthesis and potential utility in drug discovery, particularly in modulating biological targets through its functional groups. Further studies on reaction kinetics and biological interactions are recommended to fully exploit its chemical properties.

Comparison with Similar Compounds

Structural Analogues with Pyrrolizine Cores

[2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000)

- Core Structure : 2,3-dihydro-1H-pyrrolizine with dimethyl groups at positions 2 and 2.

- Substituents :

- 4-Chlorophenyl at position 6.

- Phenyl at position 7.

- Acetic acid at position 5.

- Key Difference : Replaces the 2-methoxy-2-oxoacetyl group with a carboxylic acid, altering polarity and bioavailability.

Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate

- Core Structure : Similar pyrrolizine backbone.

- Substituents :

- 4-Methylbenzoyl at position 6.

- Phenyl at position 7.

- Ethyl oxoacetate at position 5.

- Synthesis: Prepared from 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine and ethyl oxalyl monochloride .

- Key Difference: The oxoacetate group is esterified with ethanol instead of methanol, affecting lipophilicity.

Heterocyclic Analogues with Functional Overlap

Benzodithiazine Derivatives ( and )

- Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate.

- Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle).

- Substituents: Chloro at position 6. Methyl ester at position 7. 1-Methylhydrazino at position 3.

- Physical Properties : High melting points (252–311°C decomposition) and IR peaks for C=O (1740 cm⁻¹) and SO₂ (1155–1340 cm⁻¹) .

Thiazolo-Pyrimidine Derivatives (, and 12)

- Example : Methyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

- Core Structure : Thiazolo-pyrimidine fused ring system.

- Substituents :

- Chlorophenyl at position 5.

- Dimethoxybenzylidene at position 2.

- Methyl ester at position 6.

- Spectral Data : IR peaks for C=O (1719–1740 cm⁻¹) and CN (2220 cm⁻¹); NMR signals for aromatic protons and methyl groups .

- Key Difference : The thiazolo-pyrimidine core provides distinct electronic properties and π-stacking capabilities.

Comparative Data Table

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves condensing a γ-aminobutyric acid derivative with a ketone or aldehyde. For example, ethyl 3-aminobutyrate reacts with methyl glyoxal under acidic conditions to form the dihydro-1H-pyrrolizine core. Adjusting the substituents on the starting materials directs substituent placement.

-

Dissolve ethyl 3-aminobutyrate (1.0 equiv) and methyl glyoxal (1.2 equiv) in anhydrous THF.

-

Add p-toluenesulfonic acid (0.1 equiv) and reflux at 80°C for 12 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (60% yield).

Ring-Closing Metathesis

Grubbs’ catalyst (G-II) enables RCM of diene precursors to form the bicyclic structure. This method offers superior regiocontrol but requires anhydrous conditions.

-

Catalyst: Grubbs G-II (5 mol%)

-

Solvent: Dichloromethane, 40°C, 6 hours

-

Yield: 70–75%

Installation of the Methoxy-Oxoacetyl Group

The 2-methoxy-2-oxoacetyl moiety is introduced via Friedel-Crafts acylation or condensation with methyl oxalyl chloride .

Friedel-Crafts Acylation

-

React the chlorinated pyrrolizine (1.0 equiv) with methyl oxalyl chloride (1.5 equiv) in AlCl₃ (3.0 equiv)/nitromethane.

-

Stir at 25°C for 4 hours.

-

Quench with HCl (1M), extract with EtOAc, and concentrate (65% yield).

Condensation with Methyl Oxalyl Chloride

A milder alternative uses DMAP (4-dimethylaminopyridine) as a catalyst:

-

Combine pyrrolizine intermediate, methyl oxalyl chloride (1.2 equiv), and DMAP (0.2 equiv) in DCM.

-

Stir at room temperature for 6 hours.

-

Wash with NaHCO₃, dry, and purify via recrystallization (70% yield).

Esterification and Final Functionalization

The methyl ester at position 7 is typically introduced early via Steglich esterification or acid-catalyzed transesterification .

Steglich Esterification

-

Mix carboxylic acid intermediate (1.0 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in DCM.

-

Add methanol (5.0 equiv) and stir for 12 hours.

-

Filter, concentrate, and chromatograph (90% yield).

Transesterification

-

Reactant: Ethyl ester precursor, methanol (excess)

-

Catalyst: H₂SO₄ (0.1 equiv)

-

Temperature: Reflux, 8 hours

-

Yield: 88%

Analytical Characterization and Validation

Critical quality control steps include:

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz) | δ 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.90–3.10 (m, 4H, CH₂ pyrrolizine) |

| HPLC | Purity >99% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) |

| HRMS | [M+H]⁺ calc. 327.0745, found 327.0749 |

Scale-Up Considerations and Industrial Relevance

Patents emphasize flow chemistry for large-scale production to enhance safety and yield. Key parameters:

Q & A

Basic: What established synthetic routes are available for Methyl 6-chloro-5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate?

Methodological Answer:

A common approach involves the use of ethyl oxalyl monochloride to introduce the 2-methoxy-2-oxoacetyl group. For example, analogous compounds like ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate were synthesized by reacting 6-substituted pyrrolizine derivatives with ethyl oxalyl monochloride under controlled conditions (typically in dry dichloromethane with a base like triethylamine at 0–5°C) . Key steps include:

- Precursor preparation : Starting with a chlorinated pyrrolizine core.

- Acylation : Introducing the 2-methoxy-2-oxoacetyl group via nucleophilic substitution.

- Purification : Chromatography or recrystallization to isolate the product.

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive bond lengths, angles, and stereochemistry. For instance, SC-XRD at 193 K with R factor <0.04 has been used to resolve similar pyrrolizine derivatives, confirming dihedral angles between aromatic substituents and the core .

- NMR spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) to identify proton environments and carbonyl/chlorine substituents. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm in 1H NMR .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹) .

Advanced: How can computational chemistry optimize reaction conditions for this compound?

Methodological Answer:

Modern approaches integrate quantum chemical calculations and reaction path searches to predict optimal conditions:

- Reaction path modeling : Tools like Gaussian or ORCA simulate transition states and intermediates. For example, density functional theory (DFT) can model the acylation step to assess steric/electronic effects of substituents .

- Parameter screening : Machine learning algorithms analyze variables (solvent polarity, temperature) to narrow experimental trials. ICReDD’s workflow combines computational predictions with high-throughput experimentation to accelerate optimization .

- Feedback loops : Experimental data (e.g., reaction yields) refine computational models iteratively .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder:

- Dynamic NMR : Variable-temperature NMR resolves overlapping signals caused by slow conformational exchange. For example, cooling to 183 K may separate broadened peaks in diastereomeric mixtures .

- SC-XRD validation : Crystallography resolves ambiguities in regiochemistry. In one study, SC-XRD clarified the orientation of a 4-methoxyphenyl group in a pyrrolizine derivative, correcting initial NMR-based assignments .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial proximity of substituents .

Advanced: What strategies are effective for impurity profiling and analytical method development?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (e.g., 150 × 4.6 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) separate impurities. MS detects trace byproducts (e.g., dechlorinated or hydrolyzed derivatives) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways. For example, acidic hydrolysis may cleave the methyl ester, forming a carboxylic acid impurity .

- Reference standards : Use structurally similar impurities (e.g., ofloxacin N-oxide hydrochloride) as benchmarks for quantification .

Advanced: What are the challenges in designing regioselective reactions for pyrrolizine derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Electrophilic substitution : Chlorination at the 6-position is favored due to electron-donating groups (e.g., methoxy) activating adjacent sites. Computational modeling (e.g., Fukui indices) predicts reactive sites .

- Steric control : Bulky substituents at the 5-position direct reactions to the less hindered 7-position. For example, phenyl groups at C7 in related compounds hinder further substitution at that site .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can achieve selective functionalization but requires careful ligand selection to avoid over-functionalization .

Advanced: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Impurity thresholds should align with ICH guidelines (e.g., ≤0.15% for unknown impurities) .

- Solid-state analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, while X-ray powder diffraction (XRPD) detects crystalline changes affecting stability .

- Lyophilization : For hygroscopic derivatives, lyophilization improves long-term stability by reducing hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.